molecular formula C12H10N2OS B10841690 2-Ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine

2-Ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine

Cat. No.: B10841690
M. Wt: 230.29 g/mol
InChI Key: XVRNMWQROQLUBA-UHFFFAOYSA-N
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Description

2-ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that contains a fused ring system incorporating thiophene, furan, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of thiophene, furan, and pyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry and material science, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

2-ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C12H10N2OS/c1-2-10-13-9-4-6-16-12(9)11(14-10)8-3-5-15-7-8/h3-7H,2H2,1H3

InChI Key

XVRNMWQROQLUBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)C3=COC=C3)SC=C2

Origin of Product

United States

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